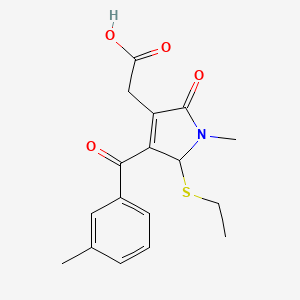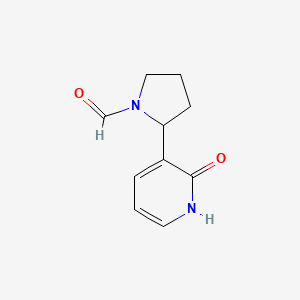
2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features both pyridine and pyrrolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: This involves replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile:
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid: This compound is used in various organic synthesis reactions.
Uniqueness
2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its dual ring structure, which provides a versatile scaffold for chemical modifications
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-(2-oxo-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c13-7-12-6-2-4-9(12)8-3-1-5-11-10(8)14/h1,3,5,7,9H,2,4,6H2,(H,11,14) |
Clave InChI |
GGOITUFZWWOUMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C=O)C2=CC=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








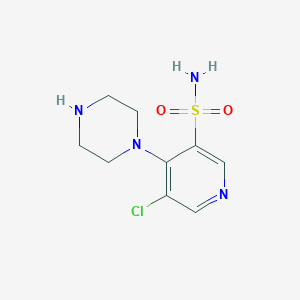
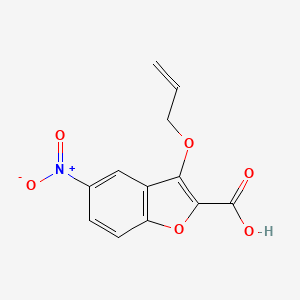
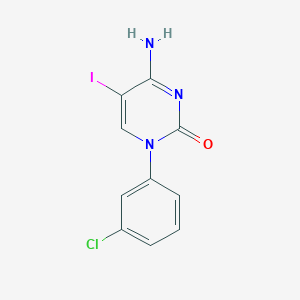

![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11802906.png)

